molecular formula C27 H41 N9 O8 . 2 C2 H F3 O2 B1139501 Cyclic Arg-Gly-Asp-D-Tyr-Lys CAS No. 250612-42-1

Cyclic Arg-Gly-Asp-D-Tyr-Lys

Número de catálogo B1139501
Número CAS: 250612-42-1
Peso molecular: 847.72
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"Cyclic Arg-Gly-Asp-D-Tyr-Lys" is a pentapeptide with significant scientific interest due to its unique structure and potential applications in various fields of research. This peptide is noted for its cyclic nature and the specific arrangement of its amino acids.

Synthesis Analysis

  • Synthesis Methods : The synthesis of cyclic pentapeptides like "Cyclic Arg-Gly-Asp-D-Tyr-Lys" typically involves solid-phase peptide synthesis techniques. For example, Salvati et al. (2008) described the solid-phase synthesis of cyclic Arg-Gly-Asp peptides, highlighting the importance of specific peptide sequences and structural constraints in the synthesis process (Salvati et al., 2008).

  • Cyclization Techniques : Cyclization, a crucial step in the synthesis, can be achieved using methods like the carbodiimide/DMAP method, as explored by Kessler and Kutscher (1985) in their synthesis of cyclic pentapeptide analogues (Kessler & Kutscher, 1985).

Molecular Structure Analysis

  • Conformational Studies : The molecular structure of cyclic pentapeptides often involves specific conformations that are crucial for their biological activity. For instance, the study by Alves et al. (2007) on a related cyclic RGD peptide highlighted the importance of specific molecular conformations in targeting integrin receptors (Alves et al., 2007).

Aplicaciones Científicas De Investigación

  • Targeting Integrin Receptors on Tumor Vasculature : Cyclic Arg-Gly-Asp peptides, including variants like Arg-Gly-Asp-D-Tyr-Cys, have been utilized for targeting integrin receptors on tumor vasculature. These peptides are known to enhance the internalization of liposomes into integrin-expressing cells via receptor-mediated endocytosis. This targeted approach has shown promise in increasing the localization of drugs in tumor models and reducing side effects, leading to better control of tumor growth and improved survival in mice models of colon carcinoma (Amin, Badiee, & Jaafari, 2013).

  • Inhibitors of Cell Adhesion : Cyclic Arg-Gly-Asp peptides have demonstrated significant inhibitory effects on cell adhesion to vitronectin and laminin, which are critical components of the extracellular matrix. These peptides have shown higher efficacy compared to their linear variants and are selective in their action, displaying minimal effects on fibronectin adhesion and platelet receptor interactions (Aumailley et al., 1991).

  • Anti-Adhesive RGD Peptides : Through systematic design and conformational studies of cyclic pentapeptides and hexapeptides containing the RGD sequence, researchers have identified specific conformations that lead to up to 100-fold increase in anti-adhesive activity against tumor cell adhesion to laminin and vitronectin substrates. These findings are crucial for designing peptide and peptidomimetic pharmaceuticals for interfering with integrin-mediated cell-cell and cell-matrix interactions (Gurrath et al., 1992).

  • Solution Stability and Drug Delivery : Studies have shown that cyclic RGD peptides, such as cyclo-(Arg-Gly-Asp-Phe-Pen-NH2), exhibit greater solution stability compared to their linear counterparts. This increased stability, particularly at neutral pH, is attributed to the structural rigidity induced by the cyclic form, which prevents degradation and makes them suitable for drug delivery applications (Bogdanowich-Knipp et al., 1999).

  • Immunosuppressive Properties : Certain cyclic peptides containing the RGD sequence have been observed to possess immunosuppressive activities. For instance, peptides with sequences like Arg-Gly-Asp-Val-Tyr-Thr have been shown to suppress both cellular and humoral immune responses. These peptides do not affect cytokine production, indicating a unique mechanism of interaction with the immune system, different from other known immunosuppressors (Szewczuk et al., 1997).

Propiedades

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDUWKKOPQABPG-TVSMIREGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43F6N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclic Arg-Gly-Asp-D-Tyr-Lys

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.